molecular formula C24H17N3O2S B3011743 N-benzhydryl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690251-11-7

N-benzhydryl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B3011743
CAS No.: 690251-11-7
M. Wt: 411.48
InChI Key: ZEBJSAPYOMDYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzhydryl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C24H17N3O2S and its molecular weight is 411.48. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Compounds derived from the thieno[2,3-d]pyrimidine scaffold have demonstrated significant antimicrobial activity. For instance, 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides were synthesized and showed higher activity against strains of Proteus vulgaris and Pseudomonas aeruginosa compared to standard drugs like streptomycin and metronidazole. The most active compound in this series moderately inhibited the growth of all tested microbial strains, including Bacillus subtilis and Candida albicans fungi (Kolisnyk et al., 2015). Similarly, other thienopyrimidine derivatives have been prepared and tested as antimicrobial agents, demonstrating remarkable activity towards fungi and bacteria (Tolba et al., 2018).

Anti-Inflammatory Applications

The anti-inflammatory properties of thieno[2,3-d]pyrimidine derivatives are also of significant interest. While specific studies on N-benzhydryl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide may not be available, related compounds have shown promising results. For example, the synthesis of new thienopyrimidine derivatives was guided by their potential as anti-inflammatory agents, and these compounds exhibited notable efficacy in this regard (Tolba et al., 2018).

Synthetic Applications and Biological Activity

The synthesis of these compounds often involves novel methodologies that contribute to the broader field of organic chemistry and medicinal chemistry. For example, the sustainable synthesis of quinolines and pyrimidines catalyzed by manganese PNP pincer complexes highlights an environmentally benign approach to generating bioactive compounds (Mastalir et al., 2016). This innovative synthetic strategy may have implications for the development of new drugs and materials.

Properties

IUPAC Name

N-benzhydryl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O2S/c28-22(26-21(16-9-3-1-4-10-16)17-11-5-2-6-12-17)19-15-18-23(30-19)25-20-13-7-8-14-27(20)24(18)29/h1-15,21H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBJSAPYOMDYQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC4=C(S3)N=C5C=CC=CN5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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